molecular formula C18H16N2O3S B12127696 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone

Cat. No.: B12127696
M. Wt: 340.4 g/mol
InChI Key: LFTGGIAXLHGHRB-UHFFFAOYSA-N
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Description

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom within a five-membered ring This particular compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a sulfanyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. This step often requires the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Introduction of the Benzyl Group: : The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the oxadiazole intermediate in the presence of a base such as potassium carbonate (K2CO3).

  • Attachment of the Sulfanyl Group: : The sulfanyl group can be introduced by reacting the oxadiazole intermediate with a thiol compound, such as benzyl mercaptan, under basic conditions.

  • Addition of the Methoxyphenyl Group:

Chemical Reactions Analysis

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl or methoxyphenyl groups.

  • Hydrolysis: : Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Scientific Research Applications

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : In biological research, the compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits activity against certain bacterial and fungal strains.

  • Medicine: : The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to interact with specific molecular targets makes it a candidate for further investigation in drug development.

  • Industry: : In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone can be compared to other oxadiazole derivatives, such as:

  • 2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone: : This compound is similar in structure but lacks the benzyl group. It may exhibit different chemical and biological properties due to the absence of the benzyl moiety.

  • 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(4-hydroxy-phenyl)-ethanone: : This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and interactions with molecular targets.

  • 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(4-chloro-phenyl)-ethanone: : The presence of a chloro group instead of a methoxy group can lead to different chemical reactivity and biological activity.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C18H16N2O3S/c1-22-15-9-7-14(8-10-15)16(21)12-24-18-20-19-17(23-18)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

LFTGGIAXLHGHRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3

Origin of Product

United States

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